
Propazine D6 (isopropyl D6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propazine D6 (isopropyl D6) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of propazine, a herbicide belonging to the s-triazine chemical family. The molecular formula of Propazine D6 (isopropyl D6) is C9H10ClN5, and it has a molecular weight of 235.75 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propazine D6 (isopropyl D6) involves the incorporation of deuterium atoms into the isopropyl groups of propazine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Propazine D6 (isopropyl D6) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propazine D6 (isopropyl D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert Propazine D6 (isopropyl D6) into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Propazine D6 (isopropyl D6) may yield deuterated oxidation products, while reduction may produce deuterated reduced forms.
Aplicaciones Científicas De Investigación
Propazine D6 (isopropyl D6) has a wide range of scientific research applications, including:
Biology: Employed in studies investigating the metabolic pathways and degradation of propazine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propazine-related compounds.
Mecanismo De Acción
Propazine D6 (isopropyl D6) exerts its effects by inhibiting cell division and photosynthesis in target organisms. The compound interferes with the normal functioning of the photosystem II complex in plants, leading to the disruption of electron transport and energy production. This ultimately results in the inhibition of growth and development of susceptible plants .
Comparación Con Compuestos Similares
Similar Compounds
Atrazine D6: Another stable isotope-labeled herbicide used as a reference standard.
Simazine D6: A deuterated analog of simazine, used in similar analytical applications.
Terbuthylazine D6: A deuterated form of terbuthylazine, employed in environmental and food analysis.
Uniqueness
Propazine D6 (isopropyl D6) is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification and identification in complex matrices. Additionally, its specific mode of action and chemical properties make it a valuable tool in various scientific research fields .
Propiedades
Fórmula molecular |
C9H16ClN5 |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3 |
Clave InChI |
WJNRPILHGGKWCK-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC(C)C |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


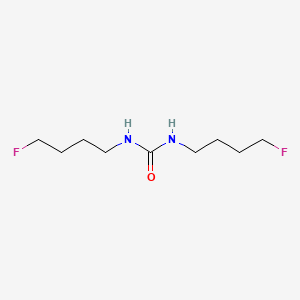
![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
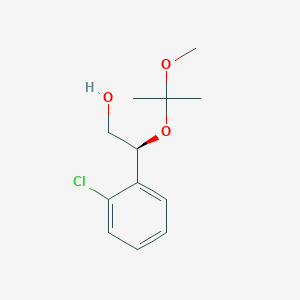
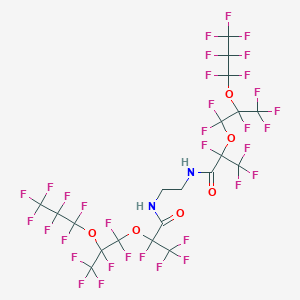

![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
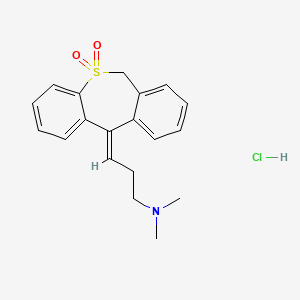
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
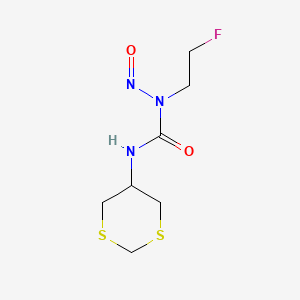
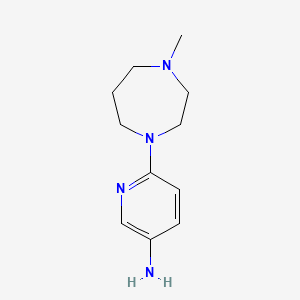

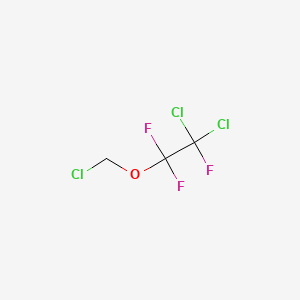
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)
